ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation. The general method includes:
Cyclization: The reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with isothiocyanates to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Alkylation: The S-alkylation of the triazole-3-thiol with ethyl bromoacetate in an alkaline medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Uniqueness
Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dual aromatic substitution enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5g/mol |
IUPAC Name |
ethyl 2-[[5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-18(24)13-26-20-22-21-19(16-7-5-6-15(3)12-16)23(20)17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3 |
InChI Key |
ZICRLXCDYDJDOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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